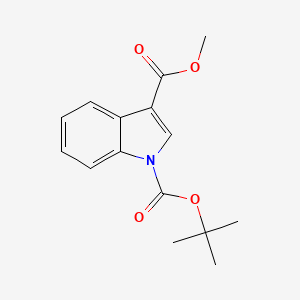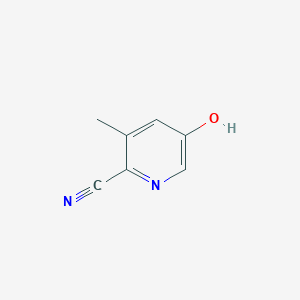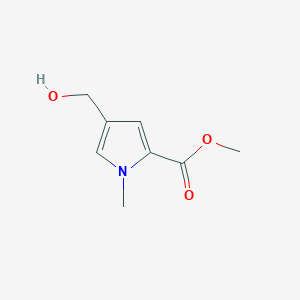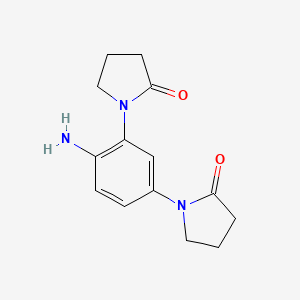
methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Descripción general
Descripción
“Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate” is a chemical compound with the molecular formula C8H12N2O2 . It is a solid substance and its IUPAC name is "methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate" .
Molecular Structure Analysis
The molecular structure of “methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The specific positions of the atoms in the molecule are not available in the retrieved data.Chemical Reactions Analysis
Pyrazoles, including “methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate”, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in a wide range of chemical reactions, but specific reactions involving “methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate” are not available in the retrieved data.Physical And Chemical Properties Analysis
“Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate” is a solid substance . Its molecular weight is 168.2 . More specific physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Structural and Spectral Investigations
Structural, Spectral, and Theoretical Investigations : A study by Viveka et al. (2016) focused on the combined experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives. This research provides insights into the structural and spectral properties, utilizing techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction. Theoretical investigations were conducted using density functional theory (DFT), offering a detailed understanding of the molecule's electronic structure and behavior (Viveka et al., 2016).
Synthesis and Coordination Complexes
Synthesis and Structural Diversity of Coordination Complexes : Radi et al. (2015) described the synthesis and characterization of novel pyrazole-dicarboxylate acid derivatives and their coordination complexes with CuII/CoII/ZnII ions. This study highlights the potential of these derivatives in forming chelate complexes, showcasing their utility in material science and coordination chemistry (Radi et al., 2015).
Antimicrobial and Anticancer Activities
Antimicrobial and Anticancer Activities : Siddiqui et al. (2013) reported on the synthesis of novel pyrazole derivatives and their screening for antibacterial and antifungal activities. This research contributes to the ongoing search for new antimicrobial agents, showing that some synthesized compounds possess significant activity against various pathogens (Siddiqui et al., 2013).
Novel Synthesis Approaches
Microwave-Assisted Synthesis : Ng et al. (2022) developed a practical method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones using microwave irradiation. This innovative approach underscores the efficiency of microwave-assisted synthesis in generating complex heterocyclic compounds, potentially streamlining the production of pharmaceuticals and research chemicals (Ng et al., 2022).
Chemical Genetics and Plant Biology
Inducing the Triple Response in Arabidopsis : Oh et al. (2017) explored small molecules that mimic ethylene's biological activity, identifying compounds capable of inducing a triple response in Arabidopsis seedlings. This study exemplifies the utility of chemical genetics in plant biology, providing tools to study hormone signaling pathways (Oh et al., 2017).
Propiedades
IUPAC Name |
methyl 1,3,5-trimethylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-7(8(11)12-4)6(2)10(3)9-5/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWLTTYQUCADCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301236205 | |
| Record name | Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
CAS RN |
25016-19-7 | |
| Record name | Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25016-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1438628.png)



![1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438633.png)
![6-Bromo-7-methylbenzo[D]thiazol-2-amine](/img/structure/B1438637.png)
